molecular formula C18H10N2 B12518630 Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]- CAS No. 685830-35-7

Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-

Cat. No.: B12518630
CAS No.: 685830-35-7
M. Wt: 254.3 g/mol
InChI Key: XONMYKWSZBFFNT-UHFFFAOYSA-N
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Description

Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]- is a complex organic compound characterized by its unique structure, which includes a benzonitrile moiety linked to a pyridine ring through a hexene chain with diynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]- typically involves multi-step organic reactions. One common method includes the coupling of a pyridine derivative with a benzonitrile precursor under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]- with minimal impurities. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzonitrile derivatives and pyridine-containing molecules, such as:

Uniqueness

What sets benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]- apart is its unique structure, which combines a benzonitrile moiety with a pyridine ring through a hexene chain with diynyl groups.

Properties

CAS No.

685830-35-7

Molecular Formula

C18H10N2

Molecular Weight

254.3 g/mol

IUPAC Name

2-(6-pyridin-2-ylhex-3-en-1,5-diynyl)benzonitrile

InChI

InChI=1S/C18H10N2/c19-15-17-11-6-5-10-16(17)9-3-1-2-4-12-18-13-7-8-14-20-18/h1-2,5-8,10-11,13-14H

InChI Key

XONMYKWSZBFFNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CC=N2)C#N

Origin of Product

United States

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